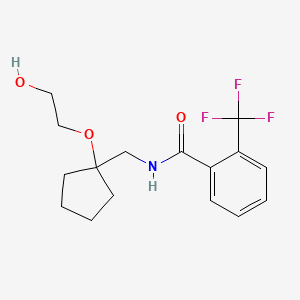

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzoyl ring and a cyclopentylmethyl substituent modified with a 2-hydroxyethoxy chain.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO3/c17-16(18,19)13-6-2-1-5-12(13)14(22)20-11-15(23-10-9-21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLNCAVUBCNVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate through a cyclization reaction.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an appropriate hydroxyethoxy precursor reacts with the cyclopentyl intermediate.

Formation of the Benzamide Moiety: The final step involves the coupling of the trifluoromethyl-substituted benzoyl chloride with the cyclopentyl intermediate to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carbonyl derivatives of the hydroxyethoxy group.

Reduction: Amine derivatives of the benzamide moiety.

Substitution: Substituted benzamide compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Functional Group Variations

The compound shares a benzamide backbone with several derivatives, but key differences in substituents influence its physicochemical and biological properties:

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, a compound with promising biological activities, has garnered attention in pharmaceutical research. This article delves into its biological activity, focusing on its potential as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a cyclopentyl moiety, which are known to influence its biological properties. The molecular formula is with a molecular weight of 367.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 2192745-78-9 |

Enzyme Inhibition

Recent studies indicate that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of trifluoromethylbenzoyl hydrazine were found to have IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, while BuChE inhibition showed IC50 values between 58.01 µM and 277.48 µM .

Table: Enzyme Inhibition Potency

| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Trifluoromethylbenzoyl hydrazine derivatives | 27.04 - 106.75 | 58.01 - 277.48 |

| Rivastigmine (reference drug) | 38.4 | Not applicable |

The molecular docking studies suggest that these compounds act as non-covalent inhibitors, positioning themselves near the active site triad of the enzymes, which may enhance their inhibitory effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. The N-hexyl derivative exhibited a minimum inhibitory concentration (MIC) of 125 µM against M. tuberculosis, indicating moderate effectiveness .

Table: Antimicrobial Activity

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 125 |

| M. kansasii | >250 |

Case Studies

In a comparative study of various hydrazinecarboxamide derivatives, it was noted that those with longer alkyl chains demonstrated enhanced activity against both AChE and BuChE, with optimal chain lengths identified between C5 to C7 for BuChE inhibition . This suggests that structural modifications can significantly impact biological activity.

Q & A

Q. What are the optimal synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate with benzoyl chloride derivatives under reflux conditions, followed by deprotection and purification. LCMS (m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 min) are critical for monitoring purity . To improve yields, optimize solvent polarity (e.g., chloroform vs. dichloromethane) and stoichiometry of trifluoromethylbenzoyl chloride. Recrystallization from methanol enhances purity, as demonstrated in analogous benzamide syntheses .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- LCMS/HPLC : Confirm molecular weight (m/z 1011) and retention time .

- ¹H/¹³C NMR : Identify cyclopentyl methyl protons (δ ~3.0–4.0 ppm) and trifluoromethyl signals (δ ~120–125 ppm in ¹³C) .

- X-ray crystallography : Resolve stereochemistry of the cyclopentyl ring if racemization is suspected during synthesis .

Q. What solvent systems are suitable for solubility and stability testing?

The trifluoromethyl group enhances lipophilicity, making DMSO or ethanol ideal for solubility studies. For stability, assess degradation under acidic (pH 3–5) and oxidative (H₂O₂) conditions via HPLC. Analogous benzamides show <5% degradation over 72 hours at 25°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?

The -CF₃ group increases metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation. In vitro assays on similar compounds show a 3–5-fold increase in half-life compared to non-fluorinated analogs . Use competitive binding assays (e.g., surface plasmon resonance) to quantify affinity shifts toward protein targets like kinases or GPCRs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR splitting patterns may arise from rotameric equilibria of the benzamide moiety. To address this:

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Systematically modify:

- Cyclopentyl substituents : Replace 2-hydroxyethoxy with ethoxy or methyl groups to assess steric effects.

- Benzamide position : Synthesize meta- or para-trifluoromethyl analogs to compare potency.

Use in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) and molecular docking to prioritize candidates. For example, para-substituted benzamides show 10-fold higher activity in kinase inhibition than ortho-substituted derivatives .

Q. What in vitro models are appropriate for mechanistic studies?

- Apoptosis assays : Measure caspase-3/7 activation in Bcl-2-overexpressing cell lines to evaluate pro-apoptotic effects .

- Target engagement : Employ thermal shift assays (TSA) to identify binding partners in cell lysates .

- Metabolic profiling : Use LC-HRMS to track metabolite formation in hepatocyte models, focusing on hydroxylation or glucuronidation of the cyclopentyl group .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.